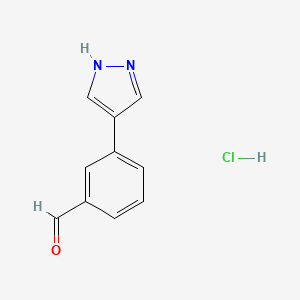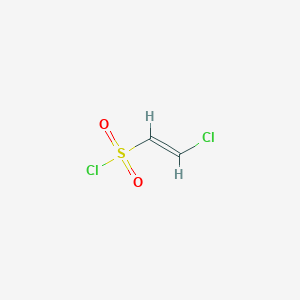
(E)-2-chloroethene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-chloroethene-1-sulfonyl chloride is an organosulfur compound characterized by the presence of a sulfonyl chloride group attached to a chloroethene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-chloroethene-1-sulfonyl chloride typically involves the chlorination of ethene followed by sulfonylation. One common method includes the reaction of ethene with sulfuryl chloride (SO2Cl2) under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the sulfonyl chloride group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where ethene and sulfuryl chloride are reacted in a controlled environment. The use of advanced reactors and optimized reaction conditions ensures high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-chloroethene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonyl thiol derivatives.
Addition Reactions: The double bond in the chloroethene moiety can participate in addition reactions with electrophiles or nucleophiles, resulting in the formation of various addition products.
Oxidation and Reduction: The sulfonyl chloride group can be reduced to a sulfonyl group or oxidized to form sulfonic acids.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Aluminum chloride (AlCl3), iron(III) chloride (FeCl3)
Solvents: Dichloromethane (CH2Cl2), tetrahydrofuran (THF)
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Sulfonyl Thiols: Formed by the reaction with thiols
Aplicaciones Científicas De Investigación
(E)-2-chloroethene-1-sulfonyl chloride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organosulfur compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-2-chloroethene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other chemical species. This reactivity is exploited in various chemical transformations and modifications.
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl Chloride: Similar in reactivity but lacks the chloroethene moiety.
Ethanesulfonyl Chloride: Similar structure but without the double bond and chlorine atom.
Benzenesulfonyl Chloride: Contains an aromatic ring instead of the chloroethene moiety.
Uniqueness
(E)-2-chloroethene-1-sulfonyl chloride is unique due to the presence of both a chloroethene moiety and a sulfonyl chloride group, which imparts distinct reactivity and potential for diverse chemical transformations.
Propiedades
Fórmula molecular |
C2H2Cl2O2S |
|---|---|
Peso molecular |
161.01 g/mol |
Nombre IUPAC |
(E)-2-chloroethenesulfonyl chloride |
InChI |
InChI=1S/C2H2Cl2O2S/c3-1-2-7(4,5)6/h1-2H/b2-1+ |
Clave InChI |
HDRWVCCMIQAASS-OWOJBTEDSA-N |
SMILES isomérico |
C(=C/Cl)\S(=O)(=O)Cl |
SMILES canónico |
C(=CCl)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Methanesulfonylmethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13463829.png)

![tert-butyl 2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoate](/img/structure/B13463835.png)

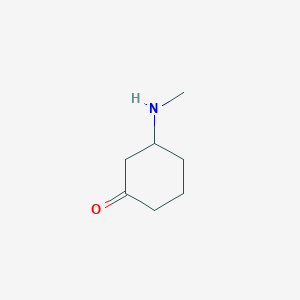
![(2-Chloroethyl)[(thiophen-2-yl)methyl]amine hydrochloride](/img/structure/B13463846.png)
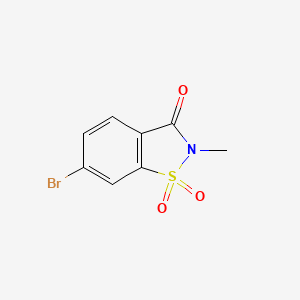
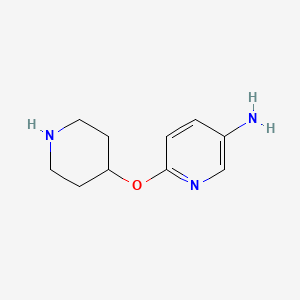
![2'-(Di-tert-butylphosphanyl)-3',6'-dimethoxy-2,6-bis(propan-2-yl)-[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B13463880.png)
![tert-butyl N-{[4-(bromomethyl)bicyclo[2.2.2]octan-1-yl]methyl}carbamate](/img/structure/B13463888.png)

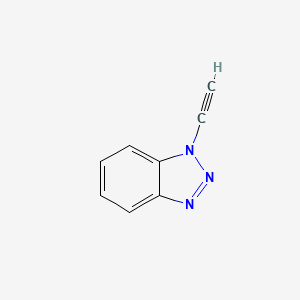
![N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}-2-(piperazin-1-yl)acetamide dihydrochloride](/img/structure/B13463900.png)
